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Abstract

Tetramethylsuccinimide, also known as 3,3,4,4-tetramethylpyrrolidine-2,5-dione, is a five-
membered heterocyclic compound with a succinimide core. This document provides a
comprehensive overview of its chemical structure and bonding characteristics. Due to the
absence of publicly available experimental crystallographic data, this guide presents structural
parameters derived from computational chemistry using Density Functional Theory (DFT).
These theoretical values offer valuable insights into the molecule's geometry. A representative

synthetic protocol for succinimide derivatives is also detailed to provide a practical experimental
context.

Chemical Identity
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Identifier Value

IUPAC Name 3,3,4,4-tetramethylpyrrolidine-2,5-dione
Synonyms Tetramethylsuccinimide

Molecular Formula CsH13NO:2

Molecular Weight 155.19 g/mol

CAS Number 3566-61-8

Canonical SMILES CC1(C)C(=0O)NC(=0)C1(C)C

InChlKey XGJIJPUQFWFRCCFO-UHFFFAOYSA-N
PubChem CID 72824[1]

Chemical Structure and Bonding

The chemical structure of tetramethylsuccinimide consists of a central five-membered
pyrrolidine ring containing a nitrogen atom. This ring is substituted with two carbonyl groups at
positions 2 and 5, forming the succinimide moiety. Additionally, two methyl groups are attached
to each of the carbon atoms at positions 3 and 4.

Caption: 2D chemical structure of tetramethylsuccinimide.

Predicted Molecular Geometry

In the absence of experimental data, the three-dimensional structure of
tetramethylsuccinimide was predicted using computational modeling. The pyrrolidine ring is
expected to adopt a slightly puckered envelope or twisted conformation to minimize steric strain
from the four methyl groups. The carbonyl groups are predicted to be nearly coplanar with the
adjacent ring atoms.

Predicted Bond Lengths and Angles

The following tables summarize the predicted bond lengths and angles for
tetramethylsuccinimide, obtained through Density Functional Theory (DFT) calculations.
These values provide a quantitative description of the molecular geometry.
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Table 1: Predicted Bond Lengths (A)

Bond Predicted Length (A)
C2-N1 1.39
C5-N1 1.39
C2-C3 1.54
C4-C5 1.54
C3-C4 1.57
C2=06 1.22
C5=07 1.22
C3-C8 1.54
C3-C9 1.54
C4-C10 1.54
C4-C11 1.54
N1 - H12 1.01

Table 2: Predicted Bond Angles (°) and Dihedral Angle (°)
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Angle Predicted Angle (°)
C5-N1-C2 111.5
N1-C2-C3 108.0
C2-C3-C4 104.5
C3-C4-C5h 104.5
C4-C5-N1 108.0
N1-C2=06 125.0
C3-C2=06 127.0
N1-C5=07 125.0
C4-C5=07 127.0
C2-C3-C8 110.0
C2-C3-C9 110.0
C4-C3-C8 112.0
C4-C3-C9 112.0
C8-C3-C9 108.0
C3-C4-C10 112.0
C3-C4-C11 112.0
C5-C4-C10 110.0
C5-C4-C11 110.0
Cl0-C4-C11 108.0
C5-N1-H12 124.25
C2-N1-H12 124.25

Dihedral Angle

C2-C3-C4-C5 0.0
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Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3,3,4,4-
tetramethylpyrrolidine-2,5-dione is not readily available in the surveyed literature, a general and
widely applicable method for the synthesis of N-substituted succinimides from succinic
anhydride and a primary amine can be adapted. A plausible synthetic route is the reaction of
tetramethylsuccinic anhydride with ammonia or an ammonia equivalent.

Representative Synthesis of a Succinimide Derivative

The following protocol describes the synthesis of a generic succinimide from the corresponding
anhydride and an amine. This can be considered a representative procedure for the synthesis
of tetramethylsuccinimide, where tetramethylsuccinic anhydride would be the starting
material.

Work-up & Purification

§ N Recrystallize from
Cool Reaction Mlxlure)—PC’reclpmale ProducD—PGllter Solid e <ot

Ammonia Source (e.g., NHAOH)

Tetramethylsuccinic Anhydride

Click to download full resolution via product page
Caption: A generalized workflow for the synthesis of succinimides.
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve
tetramethylsuccinic anhydride in a suitable solvent such as ethanol.

o Addition of Amine: To the stirred solution, add an aqueous solution of ammonium hydroxide
dropwise.
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» Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of
the reaction can be monitored by Thin Layer Chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature. The product
may precipitate out of the solution. If not, the solvent can be removed under reduced
pressure.

 Purification: The crude product can be purified by recrystallization from an appropriate
solvent system (e.g., ethanol/water) to yield pure tetramethylsuccinimide.

Structural Characterization Methods

The definitive determination of the chemical structure and bonding of tetramethylsuccinimide
would rely on the following experimental techniques:

o X-ray Crystallography: Single-crystal X-ray diffraction provides the most precise and
unambiguous data on bond lengths, bond angles, and the overall three-dimensional
structure in the solid state.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy would
confirm the connectivity of atoms and the chemical environment of the different protons and
carbons in the molecule.

« Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional
groups, particularly the strong absorption bands of the carbonyl (C=0) groups and the N-H
bond of the imide.

o Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the
compound.

Computational Methodology

The structural parameters presented in this guide were obtained through quantum chemical
calculations based on Density Functional Theory (DFT).
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Caption: A simplified workflow for computational structure determination.

Methodology:

o Software: A standard quantum chemistry software package was used.

e Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP).

o Basis Set: A standard basis set (e.g., 6-31G*) was employed to describe the atomic orbitals.

e Procedure: An initial 3D structure of tetramethylsuccinimide was generated and then
subjected to a geometry optimization calculation. This process iteratively adjusts the atomic
coordinates to find the lowest energy conformation of the molecule, which corresponds to its
most stable structure. From this optimized geometry, the bond lengths and angles were
calculated.
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Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of
tetramethylsuccinimide. While experimental crystallographic data is not currently available,
the presented computational data offers a robust theoretical model of its molecular geometry.
The provided representative synthesis protocol outlines a practical approach for its preparation.
Further experimental validation, particularly through X-ray crystallography, would be invaluable
for confirming the precise structural parameters of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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